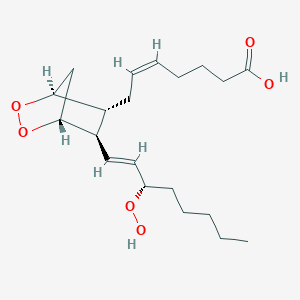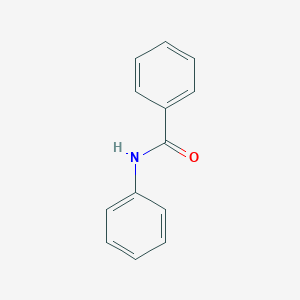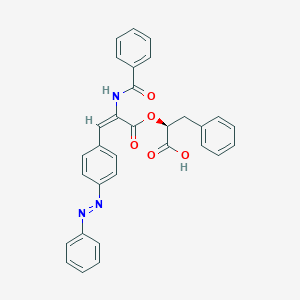
Bapacpl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bapacpl is a complex organic compound with a unique structure that combines benzoylamino, phenylazo, and cinnamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bapacpl typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bapacpl can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Bapacpl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of Bapacpl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Bapacpl: shares similarities with other cinnamoyl and azo compounds, such as cinnamoyl threonine derivatives and phenylazo compounds
Uniqueness
- The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for diverse reactivity and potential applications that may not be achievable with simpler compounds .
Properties
CAS No. |
133658-51-2 |
|---|---|
Molecular Formula |
C31H25N3O5 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
(2S)-2-[(E)-2-benzamido-3-(4-phenyldiazenylphenyl)prop-2-enoyl]oxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H25N3O5/c35-29(24-12-6-2-7-13-24)32-27(31(38)39-28(30(36)37)21-22-10-4-1-5-11-22)20-23-16-18-26(19-17-23)34-33-25-14-8-3-9-15-25/h1-20,28H,21H2,(H,32,35)(H,36,37)/b27-20+,34-33?/t28-/m0/s1 |
InChI Key |
SUUBCCOJQFWJFI-UEZAZLIPSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC(=O)C(=CC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)OC(=O)/C(=C\C2=CC=C(C=C2)N=NC3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC(=O)C(=CC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Synonyms |
BAPACPL O-(alpha-(benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


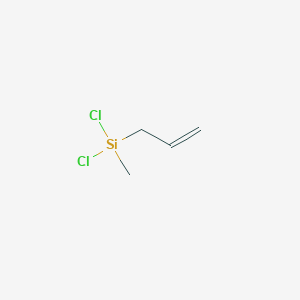


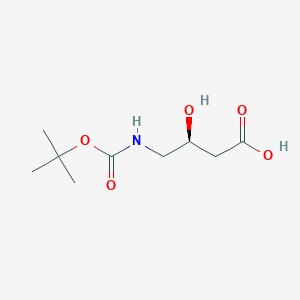

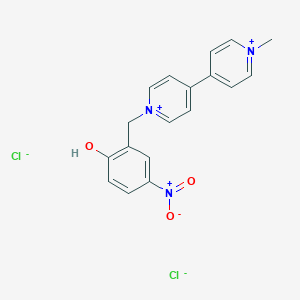
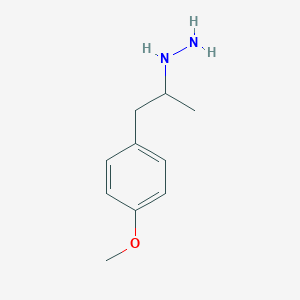
![1-[2-(2,3-dihydroxypropoxy)phenyl]ethanone](/img/structure/B160465.png)
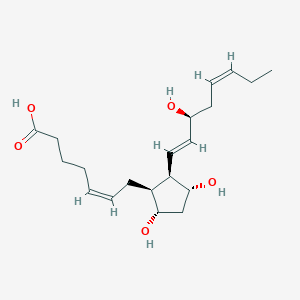
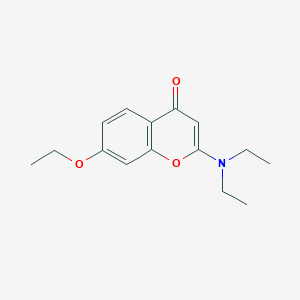

![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
